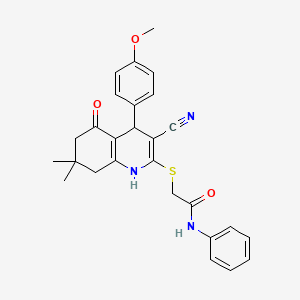![molecular formula C17H17N5O4S B2715994 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-51-8](/img/structure/B2715994.png)
5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the family of pyrimido[4,5-d]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions to ensure the formation of the desired heterocyclic ring system.
Step 1: : Condensation reaction between 1,3-dimethyluracil and 4-nitrophenylisocyanate in the presence of a base like potassium carbonate (K₂CO₃) to form an intermediate compound. Step 2 : Introduction of the isopropylthio group through a substitution reaction using isopropylthiol and a suitable catalyst such as triethylamine (Et₃N).
Industrial Production Methods
Industrial-scale production might involve optimizing reaction conditions like temperature, pressure, and concentration of reagents to achieve higher yields and purity. Typically, batch or continuous flow reactors can be employed for better control and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Reduction of the nitro group to an amino group.
Substitution: : Electrophilic or nucleophilic substitution at different positions on the pyrimidine ring.
Common Reagents and Conditions
Reagents such as hydrogen peroxide (H₂O₂) for oxidation, hydrogen gas (H₂) with a palladium catalyst for reduction, and halogenating agents for substitution reactions are frequently used. Reaction conditions typically vary based on the desired product and reaction type.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of 5-(isopropylthio)-1,3-dimethyl-7-(4-aminophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
Substitution: : Formation of various halogenated derivatives.
Aplicaciones Científicas De Investigación
5-(Isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is utilized in a range of scientific research applications:
Chemistry: : Used as a precursor in the synthesis of other complex heterocyclic compounds.
Biology: : Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: : Investigated for its potential use as a therapeutic agent in treating certain diseases, possibly due to its activity against specific molecular targets.
Industry: : Employed as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects is not fully understood but is believed to involve:
Molecular Targets: : Binding to specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways: : Modulation of biochemical pathways, possibly affecting cellular processes like signal transduction or gene expression.
Comparación Con Compuestos Similares
When compared to similar pyrimido[4,5-d]pyrimidine derivatives, 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibits unique properties such as:
Distinct Reactions: : Specific reactivity due to the presence of the isopropylthio and nitrophenyl groups.
Unique Applications: : Greater efficacy or selectivity in certain biological and industrial applications.
Similar Compounds
1,3-Dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
5-(Methylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
That's a deep dive into this compound
Propiedades
IUPAC Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-9(2)27-15-12-14(20(3)17(24)21(4)16(12)23)18-13(19-15)10-5-7-11(8-6-10)22(25)26/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIILUUFYDCUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2715911.png)


![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2715920.png)



![6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B2715924.png)



![3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2715930.png)

![2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2715934.png)
